molecular formula C4H7N5S B8754109 5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide CAS No. 21731-96-4

5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide

Cat. No.: B8754109
CAS No.: 21731-96-4
M. Wt: 157.20 g/mol
InChI Key: FKESNZJQUNGGRC-UHFFFAOYSA-N
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Description

5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide is a heterocyclic compound containing a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide typically involves the reaction of aminoguanidine hydrochloride with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,2,4-triazole-3-carbohydrazide
  • 5-amino-1,2,3-triazole
  • 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester

Uniqueness

5-Amino-N-methyl-1H-1,2,4-triazole-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amino groups enhances its ability to interact with various biological targets, making it a valuable compound for medicinal chemistry and drug development .

Properties

CAS No.

21731-96-4

Molecular Formula

C4H7N5S

Molecular Weight

157.20 g/mol

IUPAC Name

5-amino-N-methyl-1,2,4-triazole-1-carbothioamide

InChI

InChI=1S/C4H7N5S/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8)

InChI Key

FKESNZJQUNGGRC-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C(=NC=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis method of Example 1-(3) was applied. 3-Amino-1H-1,2,4-triazole (3.91 g), dimethylformamide (20 ml) and methyl isothiocyanate (3.41 g) were used as reagents. After the reaction, the resulting substance was removed by filtration and the filtrate was extracted with ethyl acetate, after which the obtained white solid was recrystallized from ethanol and ethyl acetate to give 1.34 g of yellow crystals (yield 18%).
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
18%

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